molecular formula C57H108O6 B14499226 2,3-Bis(octadecanoyloxy)propyl octadec-2-enoate CAS No. 63566-36-9

2,3-Bis(octadecanoyloxy)propyl octadec-2-enoate

Cat. No.: B14499226
CAS No.: 63566-36-9
M. Wt: 889.5 g/mol
InChI Key: ULQVUSSHYWDJQN-UHFFFAOYSA-N
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Description

2,3-Bis(octadecanoyloxy)propyl octadec-2-enoate is a complex organic compound with the molecular formula C57H106O6 It is characterized by its long hydrocarbon chains and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(octadecanoyloxy)propyl octadec-2-enoate typically involves esterification reactions. One common method is the reaction of glycerol with octadecanoic acid (stearic acid) and octadec-2-enoic acid (oleic acid) in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions are crucial for large-scale production. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(octadecanoyloxy)propyl octadec-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis(octadecanoyloxy)propyl octadec-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(octadecanoyloxy)propyl octadec-2-enoate involves its interaction with lipid membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of long saturated and unsaturated hydrocarbon chains, which provide distinct physical and chemical properties. This makes it particularly useful in applications requiring specific lipid interactions and stability .

Properties

CAS No.

63566-36-9

Molecular Formula

C57H108O6

Molecular Weight

889.5 g/mol

IUPAC Name

(2-octadecanoyloxy-3-octadec-2-enoyloxypropyl) octadecanoate

InChI

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h46,49,54H,4-45,47-48,50-53H2,1-3H3

InChI Key

ULQVUSSHYWDJQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C=CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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